

Application Notes & Protocols: Quantification of Rotundifuran using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Rotundifuran	
Cat. No.:	B1679581	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rotundifuran, a labdane-type diterpene isolated from the leaves and fruits of Vitex rotundifolia, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and apoptotic effects.[1] Accurate and precise quantification of **Rotundifuran** in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and further drug development. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of **Rotundifuran**.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of **Rotundifuran**. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile and water. The concentration of **Rotundifuran** in a sample is determined by comparing its peak area to that of a calibration curve prepared from a certified reference standard.

Experimental Protocols



Sample Preparation: Extraction of Rotundifuran from Vitex rotundifolia

- Plant Material: Dried and powdered leaves or fruits of Vitex rotundifolia.
- Extraction Solvent: 80% Ethanol (EtOH) in water.
- Procedure:
 - 1. Weigh 10 g of the powdered plant material and place it in a flask.
 - 2. Add 100 mL of 80% EtOH and sonicate for 90 minutes at room temperature.[2]
 - 3. Repeat the extraction process three times.
 - 4. Combine the extracts and concentrate under vacuum to obtain the total crude extract.
 - 5. Suspend the crude extract in water and partition successively with n-hexane, methylene chloride, and ethyl acetate to remove constituents of varying polarities. **Rotundifuran**, being a diterpene, is expected to be enriched in the less polar fractions.
 - 6. Evaporate the desired fraction to dryness and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
 - Filter the final solution through a 0.45 μm syringe filter prior to injection into the HPLC system.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.



Parameter	Condition
HPLC System	A system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Stationary Phase	C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase	A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution	0-5 min: 30% B5-25 min: 30% to 70% B25-30 min: 70% to 90% B30-35 min: 90% B (hold)35-40 min: 90% to 30% B40-45 min: 30% B (equilibration)
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30°C
Detection	UV at 220 nm
Run Time	45 minutes

Note: The furan moiety in the structure of **Rotundifuran** is expected to have a UV absorbance maximum around 210-220 nm. The selection of 220 nm aims to provide good sensitivity while minimizing interference from other components.

Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Rotundifuran** reference standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation Summary



The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the expected performance characteristics of the method.

Table 1: System Suitability

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
% RSD of Peak Area	< 2.0% (for n=6)

Table 2: Linearity and Range

Parameter	Result
Linearity Range	1 - 100 μg/mL
Correlation Coefficient (r²)	≥ 0.999
Regression Equation	y = mx + c

Table 3: Precision

Concentration (µg/mL)	% RSD
10	< 2.0%
< 2.0%	
< 2.0%	_
10	< 2.0%
< 2.0%	
< 2.0%	_
	10 < 2.0% < 2.0% 10 < 2.0%

Table 4: Accuracy (Recovery)



Spiked Concentration (µg/mL)	Amount Recovered (μg/mL)	% Recovery
20	98 - 102%	
50	98 - 102%	_
80	98 - 102%	-

Table 5: Limit of Detection (LOD) and Limit of

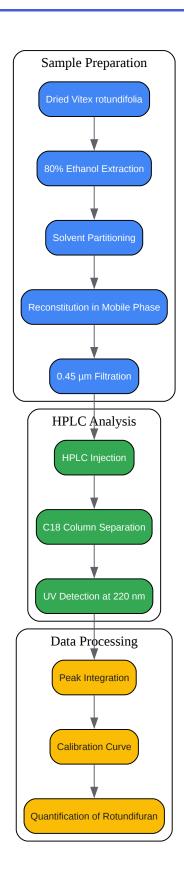
Ouantification (LOO)

Parameter	Value (µg/mL)
LOD	~ 0.1
LOQ	~ 0.3

Note: The values presented in the tables are typical expected values for a validated HPLC method and should be experimentally determined.

Visualizations

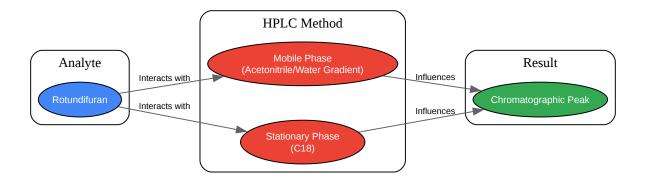




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Caption: Experimental workflow for **Rotundifuran** quantification.





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Caption: Logical relationship of HPLC components for **Rotundifuran** analysis.

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References

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